(2Z)-2-(1,3-benzoxazol-2-yl)-3-(3-chlorophenyl)-1-phenylprop-2-en-1-one
CAS No.:
Cat. No.: VC16326102
Molecular Formula: C22H14ClNO2
Molecular Weight: 359.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H14ClNO2 |
|---|---|
| Molecular Weight | 359.8 g/mol |
| IUPAC Name | (Z)-2-(1,3-benzoxazol-2-yl)-3-(3-chlorophenyl)-1-phenylprop-2-en-1-one |
| Standard InChI | InChI=1S/C22H14ClNO2/c23-17-10-6-7-15(13-17)14-18(21(25)16-8-2-1-3-9-16)22-24-19-11-4-5-12-20(19)26-22/h1-14H/b18-14+ |
| Standard InChI Key | WXOHYCQMJQXXRP-NBVRZTHBSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C(=O)/C(=C\C2=CC(=CC=C2)Cl)/C3=NC4=CC=CC=C4O3 |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)C(=CC2=CC(=CC=C2)Cl)C3=NC4=CC=CC=C4O3 |
Introduction
(2Z)-2-(1,3-benzoxazol-2-yl)-3-(3-chlorophenyl)-1-phenylprop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones. It features a unique structural framework consisting of a benzoxazole ring, a chlorophenyl group, and a phenyl group connected through a prop-2-en-1-one linkage. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities and pharmacological properties.
Synthesis Methods
The synthesis of (2Z)-2-(1,3-benzoxazol-2-yl)-3-(3-chlorophenyl)-1-phenylprop-2-en-1-one typically involves multi-step organic reactions. A common synthetic route includes the Claisen-Schmidt condensation reaction, which involves the formation of an enolate intermediate that adds to the carbonyl group of an aldehyde, followed by dehydration to yield the chalcone structure.
Biological Activities
Research indicates that (2Z)-2-(1,3-benzoxazol-2-yl)-3-(3-chlorophenyl)-1-phenylprop-2-en-1-one exhibits various biological activities, including antimicrobial and anti-inflammatory properties. The compound's mechanism of action often involves enzyme inhibition and interaction with cellular pathways related to oxidative stress and inflammation.
| Biological Activity | Description |
|---|---|
| Antimicrobial | Potential against various microorganisms |
| Anti-inflammatory | Involves modulation of inflammatory pathways |
Potential Applications
The applications of (2Z)-2-(1,3-benzoxazol-2-yl)-3-(3-chlorophenyl)-1-phenylprop-2-en-1-one span multiple fields, including medicinal chemistry and pharmaceutical research. Its unique structure and biological activities make it a candidate for further exploration in therapeutic applications.
Comparison with Similar Compounds
Several compounds share structural similarities with (2Z)-2-(1,3-benzoxazol-2-yl)-3-(3-chlorophenyl)-1-phenylprop-2-en-1-one, but its distinct combination of functional groups sets it apart. For example, compounds like (2E)-3-(4-hydroxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one lack the benzoxazole moiety, while (E)-3-(4-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one lacks additional substituents.
| Compound | Structural Features | Unique Aspects |
|---|---|---|
| (2Z)-2-(1,3-benzoxazol-2-yl)-3-(3-chlorophenyl)-1-phenylprop-2-en-1-one | Benzoxazole ring, chlorophenyl, phenyl | Complex structure with multiple aromatic substituents |
| (2E)-3-(4-hydroxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one | Hydroxy group on phenyl ring | Lacks benzoxazole moiety |
| (E)-3-(4-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one | Chlorophenyl group | No benzoxazole or additional substituents |
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